2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile
Overview
Description
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile is an organic compound that features a chlorophenyl group and a morpholine ring attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with morpholine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and it is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition or receptor binding due to its structural features.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or as a building block in material science.
Mechanism of Action
The mechanism of action for compounds like 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile would depend on its specific biological target. It could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group and morpholine ring suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-(piperidin-4-yl)acetonitrile: Similar structure but with a piperidine ring instead of morpholine.
2-(2-Chlorophenyl)-2-(pyrrolidin-4-yl)acetonitrile: Contains a pyrrolidine ring.
2-(2-Chlorophenyl)-2-(azepan-4-yl)acetonitrile: Features an azepane ring.
Uniqueness
2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to other similar compounds. This can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-morpholin-4-ylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGTVEDYSDLRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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